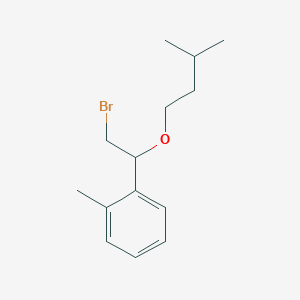
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and an isopentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene typically involves the bromination of 2-methylbenzene followed by the introduction of the isopentyloxy group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform. The isopentyloxy group can be introduced via a nucleophilic substitution reaction using isopentyl alcohol and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality industrial-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in ethyl-substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromo group can participate in electrophilic substitution reactions, while the isopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-2-methylbenzene: Lacks the isopentyloxy group, making it less lipophilic.
1-(2-Bromo-1-(methoxy)ethyl)-2-methylbenzene: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(isopentyloxy)ethyl)-2-methylbenzene: Substitutes bromine with chlorine, altering its chemical properties and reactivity.
Uniqueness: 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene is unique due to the presence of both the bromo and isopentyloxy groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H21BrO |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-7-5-4-6-12(13)3/h4-7,11,14H,8-10H2,1-3H3 |
InChI-Schlüssel |
LPKRRPQFRQMZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CBr)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


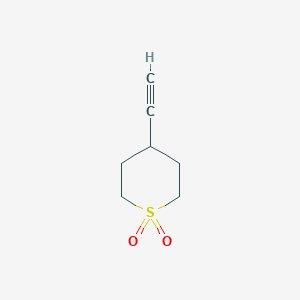
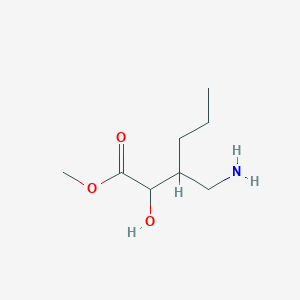
![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
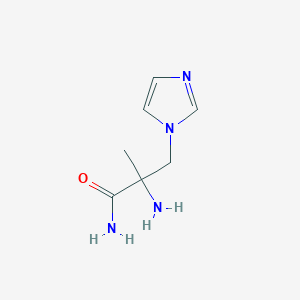
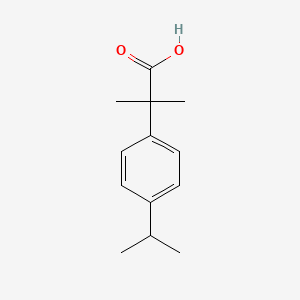
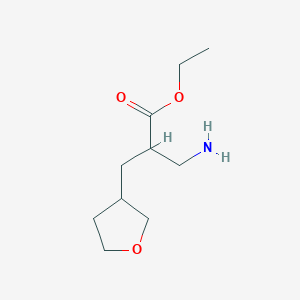
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
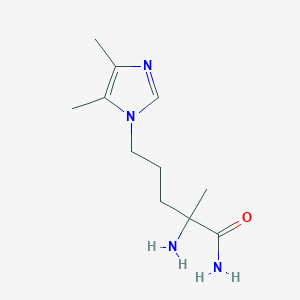
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
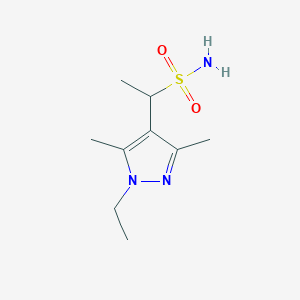


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
